

N-Methyl-L-methionine basic properties

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Compound of Interest

| | |
|----------------|------------------------------|
| Compound Name: | <i>N-Methyl-L-methionine</i> |
| CAS No.: | 42537-72-4 |
| Cat. No.: | B1588042 |

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An In-Depth Technical Guide to **N-Methyl-L-methionine**: Core Properties and Applications

Introduction

N-Methyl-L-methionine (NMLM) is a derivative of the essential sulfur-containing amino acid, L-methionine. It is structurally distinguished by the presence of a methyl group on the alpha-amino nitrogen. This modification, while seemingly minor, imparts significant changes to the molecule's chemical behavior and has established **N-Methyl-L-methionine** as a valuable building block in medicinal chemistry and drug development.[1][2] N-methylation is a key strategy for modulating the pharmacological properties of peptides, and NMLM is frequently incorporated to enhance metabolic stability, improve membrane permeability, and fine-tune conformational characteristics.[3] This guide provides a comprehensive overview of the core physicochemical properties, biological context, synthesis, and key applications of **N-Methyl-L-methionine** for researchers and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of **N-Methyl-L-methionine**'s fundamental properties is critical for its effective application in experimental design and synthesis. These properties dictate its solubility, reactivity, and handling requirements.

Core Data Summary

The key quantitative and qualitative properties of **N-Methyl-L-methionine** are summarized below for quick reference.

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | (2S)-2-(methylamino)-4-methylsulfanylbutanoic acid | [1] |
| CAS Number | 42537-72-4 | [1][2] |
| Molecular Formula | C ₆ H ₁₃ NO ₂ S | [1] |
| Molecular Weight | 163.24 g/mol | [1] |
| Appearance | White powder (for related protected forms) | [4] |
| Storage | Store at 0-8°C for protected derivatives | [4] |

Chemical Structure and Identifiers

The structure of **N-Methyl-L-methionine** is foundational to its function. The methylation of the primary amine of L-methionine to a secondary amine alters its hydrogen bonding capacity and steric profile.

Diagram: Chemical Structure of **N-Methyl-L-methionine**

Caption: 2D representation of **N-Methyl-L-methionine**.

For computational and database referencing, the following identifiers are used:

- SMILES:CSCCO)NC[1]
- InChI:InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1[1]
- InChIKey:YAXAFCHJCYILRU-YFKPBYRVSA-N[1]

Biological Context and Significance

While L-methionine is an essential proteinogenic amino acid, **N-Methyl-L-methionine** is not naturally incorporated into proteins during translation.^{[5][6]} Its significance arises from its use as a synthetic tool to create modified peptides with enhanced therapeutic potential.

The Role of N-Methylation in Peptides

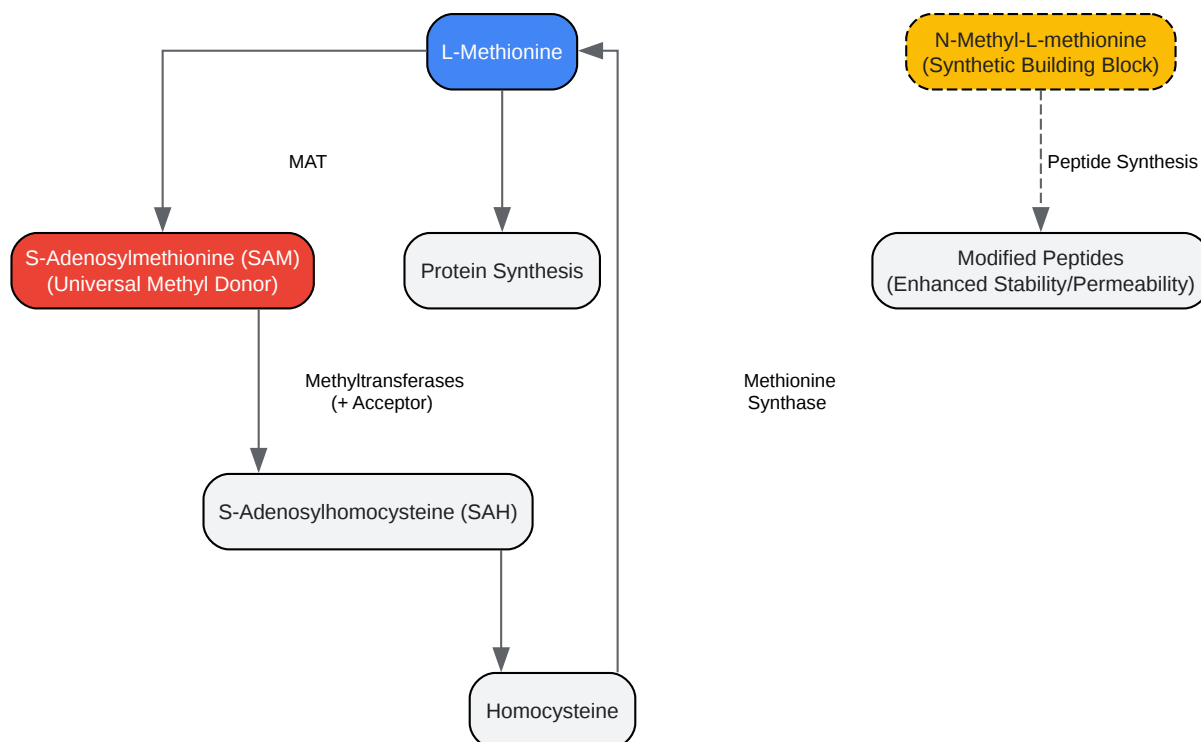
The introduction of an N-methyl group into a peptide backbone has profound consequences for its biological activity and pharmacokinetic profile.

- **Proteolytic Resistance:** The N-methyl group sterically hinders the approach of proteases, which typically cleave the amide bonds of peptides. This increased resistance to enzymatic degradation can significantly prolong the in vivo half-life of a peptide drug.^[3]
- **Conformational Constraint:** The methyl group restricts the rotation around the C α -N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.
- **Improved Permeability:** By replacing an amide proton (a hydrogen bond donor) with a methyl group, the overall hydrogen bonding capacity of the peptide is reduced. This can increase its lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.^[3]

Relationship to Methionine Metabolism

L-methionine is central to cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM).^{[5][7]} SAM is the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, and proteins.^{[7][8]} **N-Methyl-L-methionine** itself is not a direct intermediate in this primary metabolic pathway. Instead, it is considered a derivative of methionine, belonging to the class of organic compounds known as methionine and derivatives.^[6] While it has been identified in human blood, it is generally considered part of the human exposome—originating from external sources rather than endogenous metabolism.^[6]

Diagram: Simplified Methionine Metabolism Context



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Caption: NMLM's role as a synthetic tool vs. L-methionine's central metabolic role.

Synthesis and Applications

N-Methyl-L-methionine is primarily utilized in its protected form, such as Fmoc-**N-methyl-L-methionine**, for applications in peptide chemistry.[4]

Synthetic Approaches

The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization.[9] Common methods include:

- **Reductive Amination:** A traditional method involving the reaction of the amino acid with formaldehyde, followed by reduction. However, this approach can lead to the formation of N,N-dimethylated byproducts and may require harsh conditions.[9]

- Via 5-Oxazolidinones: A more controlled approach involves the formation of a 5-oxazolidinone intermediate from the amino acid, which can then be methylated. This method offers a unified strategy for synthesizing N-methyl derivatives of many common amino acids. [\[10\]](#)
- Sulfonamide Method: This involves protecting the amino group as a sulfonamide (e.g., o-nitrobenzenesulfonyl), followed by methylation and subsequent deprotection. This method is efficient and widely used in solid-phase synthesis. [\[9\]](#)

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of **N-Methyl-L-methionine** is as a specialized building block in SPPS. [\[4\]](#) Its Fmoc-protected version, Fmoc-N-methyl-L-Met-OH, is used to introduce N-methylated methionine residues at specific positions within a peptide sequence. [\[4\]](#) This allows for the precise engineering of peptides with tailored pharmacological properties for drug discovery efforts, particularly in developing therapeutics targeting various diseases. [\[4\]](#)

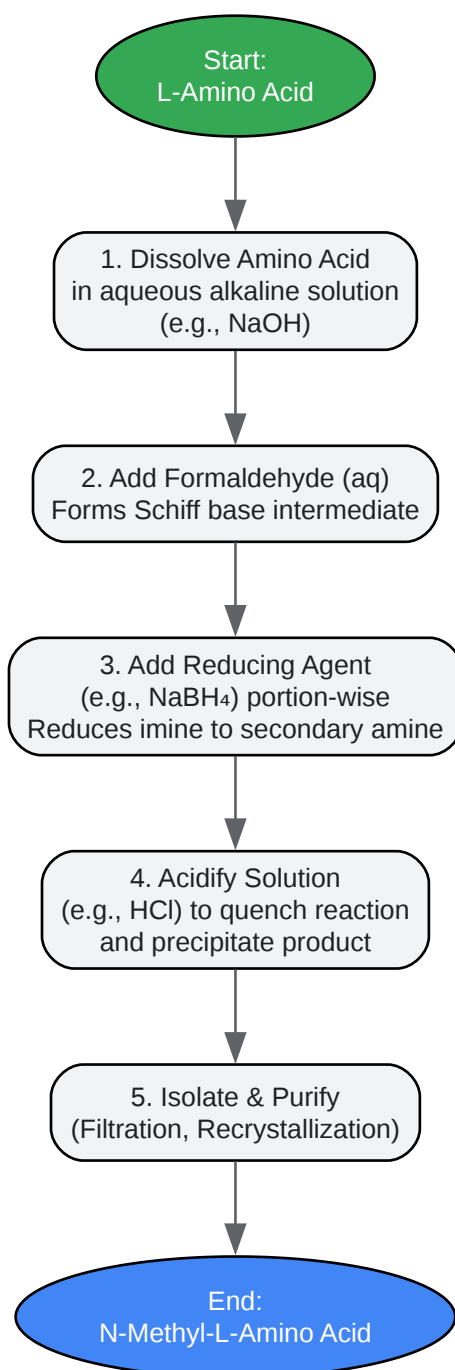
Experimental Protocols and Methodologies

The following sections provide illustrative protocols relevant to the handling and analysis of **N-Methyl-L-methionine** and related compounds.

Protocol: Conceptual Workflow for N-Methylation

This protocol outlines a generalized reductive amination approach for the N-methylation of an amino acid, illustrating the chemical logic.

Diagram: N-Methylation Experimental Workflow



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Caption: A generalized workflow for reductive amination of an amino acid.

Step-by-Step Methodology:

- **Dissolution:** The starting L-amino acid is dissolved in an aqueous alkaline solution (e.g., 1M NaOH).

- Causality: The alkaline environment deprotonates the carboxylic acid and amino groups, increasing solubility and ensuring the amino group is a free nucleophile.
- Imine Formation: An aqueous solution of formaldehyde is added dropwise to the reaction mixture while stirring, typically at a reduced temperature (e.g., 0-5°C).
 - Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of formaldehyde, which, after dehydration, forms a transient Schiff base (imine) intermediate.
- Reduction: A reducing agent, such as sodium borohydride (NaBH_4), is added slowly in portions. The reaction is monitored for completion (e.g., by TLC).
 - Causality: The hydride from the reducing agent selectively reduces the imine $\text{C}=\text{N}$ double bond to a $\text{C}-\text{N}$ single bond, forming the stable N-methyl secondary amine. Portion-wise addition controls the exothermic reaction.
- Quenching and Precipitation: The reaction is carefully quenched by acidification with a strong acid like HCl. The pH is adjusted to the isoelectric point of the N-methylated amino acid.
 - Causality: Acidification neutralizes the excess reducing agent and base. Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic product, causing it to precipitate.
- Purification: The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol).
 - Causality: Recrystallization removes unreacted starting materials and inorganic salts, yielding the pure N-methylated amino acid product.

Protocol: HPLC Analysis of Methionine and Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of amino acids in various matrices.[\[11\]](#)[\[12\]](#)

Step-by-Step Methodology:

- Sample Preparation: Prepare a stock solution of the analyte (e.g., **N-Methyl-L-methionine**) in a suitable solvent (e.g., ultrapure water or a dilute acid). Create a series of calibration

standards by serial dilution.

- Trustworthiness: Accurate standard preparation is crucial for quantitative analysis.
- Derivatization (Pre-column): Mix the sample/standard with a derivatizing agent (e.g., o-phthalaldehyde, OPA) in a borate buffer. Allow the reaction to proceed for a defined time (e.g., 2 minutes).[13]
 - Causality: Amino acids themselves often lack a strong chromophore for UV detection. Derivatization attaches a molecule that absorbs strongly at a specific UV wavelength (e.g., 340 nm for OPA derivatives), enabling sensitive detection.[13]
- HPLC System Configuration:
 - Column: C18 reverse-phase column.
 - Mobile Phase A: An aqueous buffer (e.g., 10 mM Na₂HPO₄, pH 7.2).[13]
 - Mobile Phase B: An organic solvent mixture (e.g., Methanol/Acetonitrile).[13]
 - Detection: UV Detector set to the absorbance maximum of the derivative (e.g., 340 nm). [13]
 - Flow Rate: 1.0 mL/min.[13]
- Injection and Elution: Inject a fixed volume (e.g., 50 µL) of the derivatized sample onto the column.[13] Elute the analytes using a gradient program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
 - Causality: The reverse-phase column separates compounds based on hydrophobicity. The gradient elution ensures that both polar and non-polar compounds are eluted efficiently with good peak shape.
- Data Analysis: Identify the peak corresponding to the analyte by comparing its retention time to that of a known standard. Quantify the amount of analyte by integrating the peak area and comparing it to the calibration curve generated from the standards.

Conclusion

N-Methyl-L-methionine represents a strategically important modification of a fundamental biological building block. While not a direct participant in natural metabolic pathways, its value to researchers, particularly in drug development, is significant. The introduction of the N-methyl group provides a powerful and well-established method for enhancing the proteolytic stability and modulating the conformational and pharmacokinetic properties of peptide-based therapeutics. A thorough understanding of its core chemical properties and the rationale behind its synthetic incorporation is essential for leveraging this unique amino acid derivative to its full potential in the design of next-generation pharmaceuticals.

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